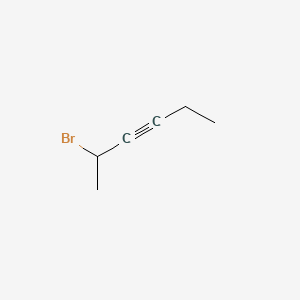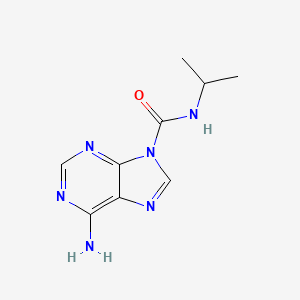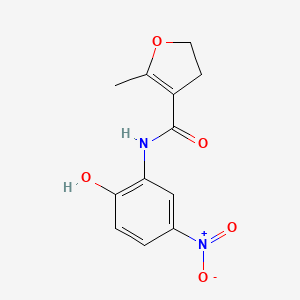![molecular formula C13H19N7O2 B3319280 N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide CAS No. 1092352-83-4](/img/structure/B3319280.png)
N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide
Descripción general
Descripción
N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide, also known as NIP-6-APC, is an organic compound with a variety of applications in scientific research. Its unique chemical structure and properties make it a useful tool for scientists to study a wide range of biological processes. In
Aplicaciones Científicas De Investigación
N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide is a valuable tool for scientists studying various biological processes. It has been used to investigate the structure and function of proteins, as well as to study the effects of drugs on cells. In particular, it has been used to study the effects of drugs on the immune system, as well as to investigate the role of proteins in the development of cancer. Additionally, this compound has been used to study the effects of drugs on the central nervous system, as well as to investigate the role of proteins in the development of neurological disorders.
Mecanismo De Acción
The mechanism of action of N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide is not completely understood. However, it is believed to interact with proteins in cells and modulate their activity. This interaction is thought to be mediated by the binding of this compound to certain amino acid residues on the proteins, which leads to changes in the proteins’ activity. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which can lead to changes in the activity of other proteins and pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, including those involved in the synthesis of nucleic acids and proteins. Additionally, it has been shown to modulate the activity of certain proteins, including those involved in the regulation of cell growth and differentiation. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide is a useful tool for scientists conducting lab experiments. Its unique chemical structure and properties make it a valuable tool for studying a variety of biological processes. Additionally, it is relatively easy to synthesize and can be used in a variety of experimental conditions. However, it is important to note that this compound is not a drug and should not be used to treat any medical condition. Furthermore, it is important to use caution when handling this compound, as it can be toxic if not handled properly.
Direcciones Futuras
There are a number of potential future directions for the use of N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide. For example, it could be used to study the effects of drugs on the nervous system, as well as to investigate the role of proteins in the development of neurological disorders. Additionally, it could be used to study the effects of drugs on the immune system, as well as to investigate the role of proteins in the development of cancer. Furthermore, it could be used to study the effects of drugs on the cardiovascular system, as well as to investigate the role of proteins in the development of cardiovascular diseases. Finally, it could be used to study the effects of drugs on the metabolic system, as well as to investigate the role of proteins in the development of metabolic disorders.
Propiedades
IUPAC Name |
N-propan-2-yl-6-(propan-2-ylcarbamoylamino)purine-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O2/c1-7(2)17-12(21)19-10-9-11(15-5-14-10)20(6-16-9)13(22)18-8(3)4/h5-8H,1-4H3,(H,18,22)(H2,14,15,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQSKPMZZKWTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704443 | |
| Record name | N-(Propan-2-yl)-6-{[(propan-2-yl)carbamoyl]amino}-9H-purine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092352-83-4 | |
| Record name | N-(Propan-2-yl)-6-{[(propan-2-yl)carbamoyl]amino}-9H-purine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-((3S,4S)-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B3319205.png)
![1,3-Benzenedicarboxylic acid, 5,5'-[sulfonylbis(4,1-phenylenecarbonylimino)]bis-, 1,1',3,3'-tetrakis(2,4-dibromo-6-carboxyphenyl) ester](/img/structure/B3319211.png)
![7-Methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B3319221.png)
![(S)-2-(2-Pyridinyl)-4-[(S)-sec-butyl]-2-oxazoline](/img/structure/B3319229.png)




![5-[(4-Bromophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3319254.png)

![N-(4-Chlorophenyl)-6-[[[(4-chlorophenyl)amino]carbonyl]amino]-H-purine-9-carboxamide](/img/structure/B3319268.png)

